4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole
Description
4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole is a thiazole-based hydrazone derivative characterized by a phenyl group at the 4-position of the thiazole ring and a propan-2-ylidene-substituted hydrazinyl moiety at the 2-position. This compound has garnered attention for its antimicrobial and antifungal properties, with studies indicating low cytotoxicity in normal human MRC-5 cells (IC₅₀ > 100 μM), making it a promising lead for drug development . Its synthesis typically involves the reaction of α-haloketones with thiosemicarbazides or hydrazinecarbothioamides under reflux conditions, followed by purification via recrystallization.
Properties
IUPAC Name |
4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-9(2)14-15-12-13-11(8-16-12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGXFKDDWLYFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Thiosemicarbazone Intermediate
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Formation of Acetone Thiosemicarbazone : Thiosemicarbazide reacts with acetone in ethanol under reflux to yield (propan-2-ylidene)hydrazinecarbothioamide.
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Cyclization with Phenacyl Bromide : The thiosemicarbazone intermediate undergoes cyclization with phenacyl bromide (α-bromoacetophenone) in the presence of a base (e.g., sodium acetate) to form the thiazole ring.
Reaction Conditions :
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Solvent: Ethanol or PEG-400
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Temperature: Reflux (78°C for ethanol) or 40–70°C for PEG-mediated reactions
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Time: 2–24 hours
Mechanistic Insight :
The α-halo ketone (phenacyl bromide) reacts with the sulfur atom of the thiosemicarbazone, followed by nucleophilic attack of the nitrogen on the carbonyl carbon, leading to ring closure and elimination of HBr.
One-Pot Three-Component Reaction
A streamlined one-pot approach eliminates intermediate isolation, enhancing synthetic efficiency. This method involves:
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Substrates : Acetone, thiosemicarbazide, and phenacyl chloride
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Catalyst : Nano-SiO₂ (20 mol%)
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Conditions : Ethanol, reflux (78°C), 1–2 hours
Key Advantages :
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High Atom Economy : All reactants contribute to the final product.
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Short Reaction Time : Completion within 2 hours vs. 24 hours in classical methods.
Optimization Notes :
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Nano-SiO₂ acts as a Lewis acid, polarizing the carbonyl group of phenacyl chloride to facilitate nucleophilic attack.
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Ethanol serves as a green solvent, enabling easy catalyst recovery.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) accelerates reaction kinetics by enhancing molecular collision frequency.
Procedure :
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Mix acetone thiosemicarbazone, phenacyl bromide, and PEG-400.
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Irradiate at 400 W for 50–120 seconds.
Outcomes :
Limitations :
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Specialized equipment required.
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Limited scalability for industrial applications.
Ionic Liquid-Catalyzed Synthesis
Ionic liquids (e.g., [PDBMDIm]Br) offer recyclable and eco-friendly catalytic platforms.
Method :
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Catalyst : [PDBMDIm]Br (0.04 mmol per mmol substrate)
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Conditions : Solvent-free, room temperature, 60–120 minutes
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Yield : 85–96%
Advantages :
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Reusability : Catalyst retains activity for 5 cycles.
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Broad Substrate Scope : Tolerates electron-donating and withdrawing groups.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Classical Hantzsch | Reflux, EtOH | 2–24 h | 65–85 | Moderate | Moderate |
| One-Pot | Nano-SiO₂, EtOH | 1–2 h | 88–93 | High | Low |
| Microwave | PEG-400, MWI | 2 min | 85–90 | Low | Moderate |
| Ionic Liquid | [PDBMDIm]Br, RT | 1–2 h | 85–96 | High | Low |
Critical Observations :
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The one-pot method balances efficiency, yield, and sustainability, making it ideal for large-scale synthesis.
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Ionic liquid catalysis excels in eco-friendliness but faces cost barriers.
Structural Confirmation and Analytical Data
Synthetic products are validated via:
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different thiazole derivatives, while reduction can produce various hydrazine compounds.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives, including 4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer activity. Thiazole derivatives are known to interfere with cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain thiazole-based compounds have shown efficacy against breast cancer and leukemia cells in vitro .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of thiazole derivatives. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting their utility in treating inflammatory diseases .
Pesticidal Activity
Thiazole derivatives are also recognized for their pesticidal properties. Their ability to act as fungicides and insecticides has been documented, with some compounds showing effectiveness against common agricultural pests and pathogens . This application is crucial for developing sustainable agricultural practices.
Fluorescent Dyes
The unique structural properties of thiazoles allow them to be utilized as fluorescent dyes. Research has suggested that derivatives like this compound can be incorporated into materials for optical applications due to their photostability and emission characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Antimicrobial and Antifungal Activity
Key Insights :
- The propan-2-ylidene hydrazinyl group in the target compound confers balanced antimicrobial activity but is outperformed by 4-phenylcyclohexylidene derivatives (e.g., 2h) in antifungal potency .
- Electron-withdrawing substituents (e.g., 4-chlorophenyl in 3b ) enhance antifungal efficacy, while bulky groups like dicyclopropylmethylene improve selectivity .
Anticancer Activity
Key Insights :
- The target compound lacks reported anticancer data, but structural analogs with cyanophenyl (3f) or heteroaromatic extensions (VIIg) show sub-micromolar potency .
- Bicyclic substituents (e.g., camphor in 5a–5o) improve binding to hydrophobic enzyme pockets, a feature absent in the propan-2-ylidene derivative .
Biological Activity
4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a thiazole ring, which is known for its biological significance, and a hydrazine moiety that enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazoles, including this compound, exhibit promising antimicrobial properties. A study demonstrated that this compound showed significant inhibitory activity against various bacterial strains. The structure-activity relationship (SAR) analysis suggested that the presence of the propan-2-ylidene hydrazine substituent at position 2 of the thiazole ring is crucial for enhancing antibacterial efficacy .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.81 μg/mL | |
| Escherichia coli | 15.62 μg/mL | |
| Candida albicans | 3.9 μg/mL |
Anticancer Activity
In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. The compound was tested against various cancer cell lines, showing moderate cytotoxicity. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased cell viability in treated cultures .
Table 2: Cytotoxicity Against Cancer Cell Lines
Study on Antifungal Activity
A significant study focused on the antifungal activity of thiazole derivatives revealed that compounds similar to this compound exhibited potent activity against Candida albicans. The study employed molecular docking techniques to elucidate the binding interactions between the compound and fungal enzymes, highlighting its potential as a lead compound for antifungal drug development .
SAR Studies
Structure-activity relationship studies have been pivotal in understanding how modifications to the thiazole ring influence biological activity. For instance, alterations in substituents on the phenyl ring or variations in the hydrazine component significantly impacted both antibacterial and anticancer activities. The presence of electron-withdrawing groups was found to enhance activity against certain bacterial strains while reducing cytotoxicity towards mammalian cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives react with α-haloketones under acidic/basic conditions to form the thiazole core. Key steps include refluxing in ethanol with catalysts like LiCl to optimize yield (e.g., 86–99% yields reported for analogous hydrazinyl-thiazoles) . Intermediates are characterized using IR (to confirm C=N and N-H stretches), H/C NMR (to verify substituent integration), and mass spectrometry (to confirm molecular ion peaks) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups like hydrazinyl (N-H, 3200–3400 cm) and thiazole ring (C-S, 650–750 cm) .
- NMR : H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–2.5 ppm). C NMR confirms sp carbons in the thiazole ring (δ 150–170 ppm) .
- Elemental Analysis : Validates purity (<0.4% deviation for C, H, N, S) .
Q. How is the purity of the compound assessed during synthesis?
- Methodology :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .
- Recrystallization : Ethanol or dichloromethane is used to isolate crystals with >95% purity .
- Melting Point Analysis : Sharp melting ranges (e.g., 269–280°C for related derivatives) indicate homogeneity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., PEG-400) enhance cyclization efficiency compared to acetic acid .
- Catalyst Screening : LiCl in ethanol accelerates hydrazone formation, reducing side products .
- Temperature Control : Reflux (~80°C) ensures complete imine bond formation, while room-temperature reactions minimize decomposition .
Q. What structural modifications enhance bioactivity, and how are they guided by SAR studies?
- Methodology :
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO) at the phenyl ring increases antifungal activity (MIC: 2–8 µg/mL vs. Candida spp.), while electron-donating groups (e.g., -OCH) improve anticonvulsant potency in rodent models .
- Pharmacophore Modeling : Triazole-thiazole hybrids are designed to target GABA receptors, with steric bulk at position 4 correlating with anticonvulsant efficacy (ED: 30 mg/kg) .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodology :
- Dose-Response Analysis : Compare IC values under standardized assays (e.g., MTT for cytotoxicity). For example, hydrazinyl-thiazoles may show dual antifungal/cytotoxic effects at >50 µM .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding affinities to targets like CYP51 (fungal lanosterol demethylase) or COX-2 (anti-inflammatory) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET Prediction : SwissADME estimates logP (2.1–3.5) and BBB permeability, critical for CNS-targeted analogs .
- DFT Calculations : Optimize HOMO-LUMO gaps to assess redox potential (e.g., antioxidant activity via DPPH assay) .
Q. How do tautomeric equilibria impact the compound’s reactivity and bioactivity?
- Methodology :
- Spectroscopic Tautomer Tracking : IR and H NMR monitor thione-thiol shifts, which influence metal chelation (e.g., Cu complexes enhance antimicrobial activity) .
- X-ray Crystallography : Resolves tautomeric forms in solid state (e.g., thione dominance in Mannich bases) .
Data Presentation
Table 1 : Bioactivity of Selected Derivatives
| Substituent | Antifungal (MIC, µg/mL) | Anticonvulsant (ED, mg/kg) |
|---|---|---|
| 4-NO-Ph | 2.5 | N/A |
| 4-OCH-Ph | 32.0 | 28 |
| 4-Cl-Ph | 8.0 | 45 |
| Data sourced from in vitro and MES-induced seizure models . |
Table 2 : Optimization of Reaction Conditions
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | LiCl | 92 | 98 |
| PEG-400 | None | 85 | 95 |
| Acetic Acid | None | 78 | 90 |
| Adapted from synthesis protocols for hydrazinyl-thiazoles . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
